1-Tert-butyl 5-methyl 2-aminopentanedioate

描述

Structure

3D Structure

属性

IUPAC Name |

1-O-tert-butyl 5-O-methyl 2-aminopentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAXGMMUKHMOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

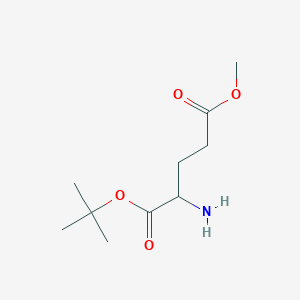

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 1-Tert-Butyl 5-Methyl 2-Aminopentanedioate (H-Glu(OMe)-OtBu)

[1]

Part 1: Executive Summary & Chemical Identity[1][2]

Objective: This guide provides a comprehensive technical overview of 1-Tert-butyl 5-methyl 2-aminopentanedioate (commonly referred to as H-Glu(OMe)-OtBu ).[1] It is designed for researchers utilizing this intermediate in solid-phase and solution-phase peptide synthesis.[1]

Critical Technical Distinction: Researchers must distinguish this compound from its regioisomer, 5-tert-butyl 1-methyl glutamate (H-Glu(OtBu)-OMe).[1]

-

Target Compound (This Guide):

-Carboxyl protected by tert-butyl ; -

Application Logic: The

-tert-butyl ester confers acid-lability (removed by TFA), while the

Chemical Identification Data

| Property | Specification |

| IUPAC Name | 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate |

| Common Name | H-Glu(OMe)-OtBu; L-Glutamic acid |

| CAS Number (HCl Salt) | 34582-33-7 |

| CAS Number (Free Base) | 79640-72-5 |

| Molecular Formula | |

| Molecular Weight | 217.26 g/mol (Free Base) / 253.72 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline powder or flakes |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar solvents |

Part 2: Hazard Identification & Safety Profile (GHS)

Signal Word: WARNING

Based on standard safety data for glutamic acid ester derivatives (specifically CAS 34582-33-7), this compound is classified as an irritant. It is not classified as a PBT (Persistent, Bioaccumulative, and Toxic) substance, but standard GLP (Good Laboratory Practice) is mandatory to prevent sensitization.

GHS Classification & Hazard Statements

| Category | Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Precautionary Protocols

Part 3: Technical Application & Orthogonal Deprotection

The primary utility of H-Glu(OMe)-OtBu lies in its orthogonal protection scheme . In complex peptide synthesis, the ability to selectively deprotect the

Mechanism of Action[1][7]

- -tert-Butyl Ester: Cleaved by moderate acid (e.g., Trifluoroacetic acid - TFA). This is often used to expose the C-terminus for coupling or to remove the group globally during final resin cleavage.

- -Methyl Ester: Stable to TFA. Cleaved by saponification (LiOH/MeOH) or nucleophilic displacement.

Visualization: Orthogonal Reactivity Map

The following diagram illustrates the selective deprotection pathways for this specific derivative.

Figure 1: Orthogonal deprotection logic for H-Glu(OMe)-OtBu. The diagram highlights how specific reagents target distinct ester moieties, enabling precise synthetic control.

Part 4: Safe Handling, Storage, and Stability[1][2]

Storage Conditions

-

Temperature: Store at 2–8°C for short-term use. For long-term storage (months/years), store at -20°C .

-

Atmosphere: The substance is hygroscopic . It must be stored under inert gas (Argon or Nitrogen) in a tightly sealed container. Moisture absorption can lead to hydrolysis of the methyl ester or clumping of the salt form.

-

Desiccation: Store over desiccant (e.g., silica gel or

).

Handling Protocols

-

Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.

-

Solvent Compatibility:

-

Preferred: DMF, DMSO, Methanol (for reactions).

-

Avoid: Prolonged exposure to aqueous bases unless hydrolysis is intended.

-

Stability Indicators

-

Degradation: The appearance of a "vinegar-like" odor suggests hydrolysis of the esters.

-

TLC Monitoring: Purity can be checked via TLC (System:

). Free glutamic acid or mono-esters will appear as lower

Part 5: Emergency Response Workflow

In the event of exposure or accidental release, follow this self-validating response workflow.

Figure 2: Emergency response decision tree. Follow the path corresponding to the exposure type to determine immediate First Aid measures.

References

Sources

- 1. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | C10H19NO4 | CID 7010364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol for Advanced Peptide Synthesis Utilizing 1-Tert-butyl 5-methyl 2-aminopentanedioate Hydrochloride

Abstract & Core Principles

This guide details the strategic incorporation of 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, also known as H-Glu(OMe)-OtBu, into solid-phase peptide synthesis (SPPS) workflows. This unique, non-proteinogenic amino acid derivative offers an orthogonal protection scheme with a base-stable methyl ester on the side-chain (γ-carboxyl) and an acid-labile tert-butyl ester on the C-terminus (α-carboxyl). This configuration is particularly advantageous for synthesizing peptides intended for C-terminal modification or for creating peptide fragments with a protected C-terminus suitable for subsequent ligation.

The protocol herein focuses on the standard Fmoc/tBu SPPS strategy, detailing the coupling of H-Glu(OMe)-OtBu as the final N-terminal residue. It further provides validated methods for the subsequent selective deprotection of either the methyl or tert-butyl ester, enabling targeted modifications post-synthesis. This approach ensures high peptide purity and unlocks advanced synthetic pathways.[1][2][3]

Scientific Rationale & Strategic Overview

The primary challenge in peptide synthesis is the precise control of reactivity among the various functional groups of the amino acid building blocks.[1] Orthogonal protecting groups, which can be removed under distinct chemical conditions, are the cornerstone of modern SPPS.[1][2]

The subject of this protocol, H-Glu(OMe)-OtBu, presents a powerful orthogonal set:

-

α-Amino Group (Free): The primary amine is available for standard peptide bond formation.

-

γ-Carboxyl Group (Methyl Ester): Stable to the acidic conditions of final cleavage (TFA) and the basic conditions of Fmoc deprotection (piperidine). It can be selectively removed by saponification.[4]

-

α-Carboxyl Group (Tert-butyl Ester): Stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[2][3]

This application note will detail a workflow where a target peptide is first assembled on a solid support using standard Fmoc chemistry. H-Glu(OMe)-OtBu is then coupled to the N-terminus of the resin-bound peptide. Following this, two primary pathways are available, as illustrated below.

Caption: Workflow for synthesis and modification using H-Glu(OMe)-OtBu.

Materials & Reagents

-

Resin: Rink Amide or Wang resin (100-200 mesh), loading capacity 0.4-0.8 mmol/g.

-

Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Trt, Boc, tBu).[1]

-

Specialty Reagent: 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (H-Glu(OMe)-OtBu·HCl).

-

Solvents (Peptide Grade): N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).[5]

-

Activator Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.[6]

-

Washing Solvents: Methanol (MeOH), Isopropanol (IPA).

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%).[7][8]

-

Precipitation Solvent: Cold Diethyl ether or Methyl tert-butyl ether (MTBE).[7]

-

Saponification Reagent: 1M Lithium hydroxide (LiOH) in a 3:1 mixture of THF/H₂O.

Detailed Experimental Protocols

Standard Solid-Phase Peptide Synthesis (Fmoc/tBu)

This protocol assumes a starting scale of 0.1 mmol on a 0.5 mmol/g loaded resin (200 mg).

-

Resin Swelling: Swell the resin in DMF in a suitable SPPS reaction vessel for at least 1 hour.[6][9]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes. Drain.[10]

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq, 0.3 mmol) with HBTU (3 eq, 0.3 mmol) and DIPEA (6 eq, 0.6 mmol) in DMF for 2 minutes.

-

Rationale: HBTU, an aminium salt, reacts with the carboxylate of the amino acid (formed by DIPEA) to create a highly reactive HOBt-ester intermediate, which is then readily attacked by the free amine on the resin-bound peptide.[5][11] This method is fast, efficient, and minimizes racemization.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes.

-

Wash the resin with DMF (5x).

-

-

Monitoring Coupling Completion (Kaiser Test):

-

Remove a few resin beads and wash them thoroughly with DMF and then ethanol.

-

Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in butanol), and C (phenol in butanol).[12][13]

-

Interpretation: A dark blue color in the solution and on the beads indicates the presence of free primary amines, signifying an incomplete coupling.[13][15][16] A yellow or colorless result indicates completion.[14] If the test is positive, recouple for another 30 minutes.

-

Repeat steps 2-4 for each amino acid in the sequence.

Coupling of H-Glu(OMe)-OtBu

-

Perform the final Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in 4.1.2.

-

Prepare the activation solution:

-

Dissolve H-Glu(OMe)-OtBu·HCl (3 eq, 0.3 mmol) in DMF.

-

Add HBTU (3 eq, 0.3 mmol).

-

Add DIPEA (7 eq, 0.7 mmol). Note: An extra equivalent of base is required to neutralize the hydrochloride salt of the amino acid.

-

-

Allow the mixture to pre-activate for 2 minutes.

-

Add the solution to the deprotected peptide-resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and finally MeOH (3x). Dry the resin under vacuum.

At this stage, the resin-bound peptide is (OtBu)-(MeO)Glu-[Peptide]-Resin.

Path A: Global Deprotection and Cleavage

This path cleaves the peptide from the resin and removes the α-tert-butyl ester and all other acid-labile side-chain protecting groups, leaving the γ-methyl ester intact.

-

Place the dry peptide-resin (approx. 200-300 mg) in a 10 mL reaction vessel.

-

Add 5 mL of cold Reagent K cleavage cocktail.[7][17]

-

Scientist's Note: Reagent K is a robust cleavage cocktail.[7] Water and triisopropylsilane (TIS, if used instead of EDT) act as scavengers for the highly reactive tert-butyl cations generated during deprotection, preventing re-attachment to sensitive residues like Trp, Met, or Cys.[8][18] Phenol and thioanisole protect against other side reactions.

-

-

Agitate at room temperature for 2-3 hours.[19]

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube containing ~30 mL of cold diethyl ether.

-

Rinse the resin with an additional 1-2 mL of TFA and add to the ether.

-

A white precipitate (the crude peptide) should form. Centrifuge at 3000-4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

-

Dry the crude peptide pellet under a stream of nitrogen. The final product is HOOC-(MeO)Glu-[Peptide]-OH.

-

Purify via reverse-phase HPLC.

Path B: Selective On-Resin Saponification of the Methyl Ester

This path selectively hydrolyzes the γ-methyl ester to a free carboxylic acid while the peptide remains attached to the resin with its α-tert-butyl ester and other side-chain protecting groups intact.

-

Swell the (OtBu)-(MeO)Glu-[Peptide]-Resin in a 3:1 mixture of THF/H₂O.

-

Add 1M LiOH solution (5-10 equivalents relative to resin loading) and agitate at room temperature.

-

Monitor the reaction by taking a small sample of resin, performing a full cleavage (Path A), and analyzing the product by LC-MS to check for the mass shift corresponding to the loss of the methyl group (-14 Da). The reaction is typically complete in 2-4 hours.

-

Caution: Prolonged exposure to strong base can lead to racemization.[4] Monitor carefully.

-

Once complete, drain the basic solution and wash the resin extensively with water (5x), 1:1 DMF/water (3x), DMF (5x), and DCM (5x).

-

The resin now contains (OtBu)-(HOOC)Glu-[Peptide]-Resin, which can be used for on-resin side-chain conjugation (e.g., forming an amide) before final cleavage.

Data Summary Table

| Step | Reagent/Parameter | Molar Excess (eq.) | Time | Temperature | Monitoring |

| Fmoc Deprotection | 20% Piperidine/DMF | - | 3 + 15 min | Room Temp | UV (Automated) |

| AA Coupling | Fmoc-AA / HBTU / DIPEA | 3 / 3 / 6 | 30-60 min | Room Temp | Kaiser Test[12] |

| H-Glu(OMe)-OtBu Coupling | H-Glu(OMe)-OtBu·HCl / HBTU / DIPEA | 3 / 3 / 7 | 1-2 hours | Room Temp | Kaiser Test[12] |

| Global Cleavage (Path A) | Reagent K | - | 2-3 hours | Room Temp | - |

| Saponification (Path B) | 1M LiOH | 5-10 | 2-4 hours | Room Temp | LC-MS of cleaved aliquot |

References

- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 18, 2026.

- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 18, 2026.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 18, 2026.

- BenchChem. (2025). A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis. Retrieved February 18, 2026.

- BenchChem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids. Retrieved February 18, 2026.

- BenchChem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. Retrieved February 18, 2026.

- BenchChem. (2025). A Comparative Analysis of H-Glu-OMe and H-Glu(OtBu)-OH in Peptide Synthesis. Retrieved February 18, 2026.

- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 18, 2026.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved February 18, 2026.

- Wikipedia. (n.d.). HBTU. Retrieved February 18, 2026.

- YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved February 18, 2026.

- Dilun Biotechnology. (2025, September 30). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Retrieved February 18, 2026.

- Aapptec Peptides. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved February 18, 2026.

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA. Retrieved February 18, 2026.

- Royal Society of Chemistry. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved February 18, 2026.

- Sigma-Aldrich. (n.d.). 60017 Kaiser test kit. Retrieved February 18, 2026.

- CDN. (n.d.). Cleavage Cocktail Selection. Retrieved February 18, 2026.

- ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. Retrieved February 18, 2026.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved February 18, 2026.

- Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Retrieved February 18, 2026.

- Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved February 18, 2026.

- MDPI. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved February 18, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Retrieved February 18, 2026.

- BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Retrieved February 18, 2026.

- CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved February 18, 2026.

- Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved February 18, 2026.

- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved February 18, 2026.

- ResearchGate. (2025, August 6). (PDF) An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Retrieved February 18, 2026.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved February 18, 2026.

- PMC. (2012, November 2). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Retrieved February 18, 2026.

- DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved February 18, 2026.

- ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. Retrieved February 18, 2026.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved February 18, 2026.

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved February 18, 2026.

- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Retrieved February 18, 2026.

- Aapptec Peptides. (n.d.). H-Glu(OtBu)-OMe HCl [6234-01-1]. Retrieved February 18, 2026.

- MedChemExpress. (n.d.). H-Glu(OtBu)-OMe.

- ECHEMI. (2009, January 3). Process and operation steps of preparing fatty acid from methyl ester. Retrieved February 18, 2026.

- Thieme. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved February 18, 2026.

- Google Patents. (2004, May 15).

- MDPI. (2024, February 1).

- ResearchGate. (n.d.). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Retrieved February 18, 2026.

- Master Organic Chemistry. (2022, October 27).

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biovera.com.au [biovera.com.au]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HBTU - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]

- 16. peptide.com [peptide.com]

- 17. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. cem.de [cem.de]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

Application Note: Coupling Conditions for H-Glu(OMe)-OtBu in Solid Phase Peptide Synthesis (SPPS)

This Application Note is designed for researchers and drug development professionals specializing in peptide therapeutics, specifically focusing on the synthesis of complex side chains found in GLP-1 receptor agonists (e.g., Semaglutide, Liraglutide).

Executive Summary & Chemical Context

H-Glu(OMe)-OtBu (L-Glutamic acid

Its structural features dictate its reactivity:

-

Free

-Amine ( -

-Carboxyl Protection (

-

-Carboxyl Protection (

Primary Application: This molecule is the core scaffold for constructing the "linker-fatty acid" moiety in Semaglutide and related analogs. It allows for the selective attachment of a fatty acid to the

Chemical Compatibility & Orthogonality

Success with H-Glu(OMe)-OtBu requires strict adherence to orthogonal deprotection strategies.[2]

| Functional Group | Protection Status | Stability | Cleavage Condition | Risk Factor |

| Free ( | N/A | N/A | Nucleophilic attack; prone to steric hindrance from | |

| tert-Butyl ester ( | Stable to Base (Piperidine, DIPEA). | 95% TFA (Acid). | Steric Bulk: Reduces coupling rate of the adjacent amine. | |

| Methyl ester ( | Stable to Acid (TFA). Stable to mild base. | LiOH / NaOH (Saponification) or Hydrazine. | Hydrolysis: Avoid prolonged exposure to strong aqueous base. |

Coupling Protocols

Protocol A: On-Resin Coupling (Inverse/Side-Chain Anchoring)

Scenario: Coupling H-Glu(OMe)-OtBu (as the amine) to a resin-bound Carboxylic Acid (e.g., a spacer like AEEA or a Lysine side chain).

Challenge: The

Reagents

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These are required to drive the reaction to completion against steric bulk.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization of the resin-bound component.

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure

-

Resin Preparation: Ensure the resin-bound carboxyl group (e.g., Resin-Lys(AEEA)-COOH) is free and washed with DMF (3x).

-

Activation (Pre-activation is critical):

-

Dissolve 0.95 equivalents of HATU (relative to the amine) and 1.0 equivalent of the Resin-Carboxyl component (if calculating based on loading) in DMF.

-

Note: Usually, we use excess amine in this "inverse" coupling.

-

Revised Stoichiometry: Use 3.0 eq of Resin-COOH (if resin is the valuable limiting reagent) or 3.0 eq of H-Glu(OMe)-OtBu if the resin is the substrate.

-

Standard SPPS approach: Activate the Resin-COOH.

-

Add 3.0 eq HATU and 6.0 eq DIPEA to the resin. Shake for 30 seconds.

-

-

Coupling:

-

Immediately add 3.0 - 5.0 eq of H-Glu(OMe)-OtBu (dissolved in minimum DMF).

-

Tip: If H-Glu(OMe)-OtBu is supplied as an HCl salt, add an additional 1.0 eq of DIPEA to the stock solution to neutralize it before addition.

-

-

Incubation:

-

Shake at room temperature for 2 to 4 hours . The steric bulk of the OtBu group slows down the nucleophilic attack.

-

Optional: Double coupling is recommended if the resin loading is >0.5 mmol/g.

-

-

Monitoring:

-

Perform a Chloranil Test (for secondary amines) or Kaiser Test (if the resin component was a primary amine, but here we are monitoring the disappearance of the resin-COOH? No, standard tests monitor amines. To monitor COOH consumption, use Malachite Green test or cleave a small sample for HPLC).

-

-

Washing: Wash resin with DMF (5x) and DCM (3x).

Protocol B: Solution Phase Synthesis of Semaglutide Side-Chain Fragment

Scenario: Creating the FattyAcid-Glu-OtBu block before SPPS. This is the most common industrial application.

Reaction:

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 eq of Octadecanedioic acid mono-tert-butyl ester in DCM/DMF (9:1).

-

Activation: Add 1.1 eq TBTU (or EDC/HOBt for solution phase to avoid tetramethylurea byproducts) and 2.0 eq DIPEA . Stir for 5 minutes.

-

Addition: Add 1.1 eq H-Glu(OMe)-OtBu (HCl salt) pre-neutralized with 1.1 eq DIPEA .

-

Reaction: Stir at Room Temperature for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Wash with 1M KHSO4 (removes unreacted amine/base), 5% NaHCO3 (removes unreacted acid), and Brine. Dry over Na2SO4.

-

Next Step (Hydrolysis): To use this in SPPS, the

-OMe must be hydrolyzed to a free acid without cleaving the OtBu esters.-

Condition:LiOH (2.0 eq) in THF/Water (3:1) at 0°C for 1 hour.

-

Selectivity: Methyl esters saponify much faster than tert-butyl esters. Monitor closely to avoid di-acid formation.

-

Troubleshooting & Critical Parameters

| Problem | Root Cause | Solution |

| Incomplete Coupling | Steric hindrance of | Switch to HATU or HOAt/DIC . Increase temperature to 40°C (caution: racemization). Increase reaction time to 4h. |

| Racemization | Over-activation of the Carboxyl component. | Use Oxyma Pure/DIC instead of HATU if the carboxyl component is a chiral amino acid. Use TMP (collidine) instead of DIPEA. |

| Gelation | Aggregation of hydrophobic protected segments. | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use PEG-based resins (ChemMatrix). |

| Loss of OMe | Premature hydrolysis. | Ensure all DMF is amine-free (fresh). Avoid strong bases (hydrazine, piperidine) for extended periods (>20 min). |

Visualized Workflow (Semaglutide Side-Chain Logic)

Figure 1: Workflow for utilizing H-Glu(OMe)-OtBu in the synthesis of GLP-1 agonist side chains. The molecule serves as the branching point, requiring selective

References

-

Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry, 58(18), 7370–7380. Link

-

Knudsen, L. B., & Lau, J. (2019). "The Discovery and Development of Liraglutide and Semaglutide." Frontiers in Endocrinology, 10, 155. Link

- Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker. (Chapter on Orthogonal Protecting Groups).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5] Chemical Reviews, 109(6), 2455–2504. Link

Sources

Synthesis of gamma-glutamyl derivatives using 1-Tert-butyl 5-methyl 2-aminopentanedioate

Application Note: High-Fidelity Synthesis of

Executive Summary

The synthesis of

Strategic Analysis & Chemical Logic

The Orthogonal Advantage

The core challenge in glutamic acid chemistry is differentiating the

- -Position (Tert-butyl): Sterically bulky and acid-labile. It remains inert during basic hydrolysis and nucleophilic attacks on the side chain.

-

-Position (Methyl): Sterically accessible and base-labile. It can be selectively hydrolyzed (saponified) or displaced (aminolysis) while the

Critical Risk: Pyroglutamate Formation

WARNING: The free amine of H-Glu(OMe)-OtBu is highly susceptible to intramolecular cyclization, attacking the

-

Rule #1: Never expose the free amine to basic conditions or elevated temperatures prior to N-acylation.

-

Rule #2: N-functionalization must be the first synthetic step.

Synthetic Workflow Visualization

Figure 1: Orthogonal workflow preventing intramolecular cyclization while enabling selective

Detailed Experimental Protocols

Step 1: N-Functionalization (The "Anchor")

Objective: Secure the amine to prevent pyroglutamate formation and introduce the N-terminal moiety (drug, lipid, or protecting group like Fmoc/Boc).

Reagents:

-

H-Glu(OMe)-OtBu·HCl (1.0 equiv)[1]

-

Carboxylic Acid Partner (R-COOH) or Fmoc-OSu (1.1 equiv)

-

HATU (1.1 equiv) or EDC·HCl (1.2 equiv)[2]

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Protocol:

-

Dissolve R-COOH and HATU in anhydrous DMF under

atmosphere. Stir for 5 minutes to activate the acid. -

Add H-Glu(OMe)-OtBu·HCl to the reaction vessel.

-

Add DIPEA dropwise at 0°C. Note: Adding base slowly prevents local pH spikes that could trigger cyclization before coupling occurs.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC/LC-MS. The disappearance of the free amine peak is critical.

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat.

, and brine. Dry overngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Step 2: Selective -Methyl Ester Hydrolysis

Objective: Hydrolyze the

Reagents:

-

N-Protected Glu(OMe)-OtBu (from Step 1)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (1.0 – 1.1 equiv)

-

Solvent: THF/Water (3:1 v/v)[3]

Protocol:

-

Dissolve the substrate in THF and cool to 0°C using an ice bath.

-

Dissolve LiOH (exact stoichiometry is vital) in the calculated volume of water.

-

Add the LiOH solution dropwise to the THF solution over 10 minutes.

-

Stir at 0°C for 30–60 minutes. Do not heat. The methyl ester hydrolyzes significantly faster than the bulky tert-butyl ester.

-

Validation: TLC should show a baseline spot (acid) and disappearance of the starting material. NMR check: Disappearance of the methyl singlet (~3.6 ppm) with retention of the tert-butyl singlet (~1.4 ppm).

-

Workup: Carefully acidify to pH 3–4 with 1M HCl (cold). Extract immediately with EtOAc. Avoid strong acid or prolonged exposure to prevent tBu cleavage.

Step 3: -Conjugation (The "Payload")

Objective: Couple the newly exposed

Reagents:

- -Free Acid Intermediate (1.0 equiv)

-

Target Amine (

) (1.1 equiv) -

PyBOP or HATU (1.1 equiv)

-

NMM (N-methylmorpholine) (2.5 equiv)

Protocol:

-

Dissolve the

-free acid in DMF. -

Add PyBOP/HATU and stir for 5 minutes.

-

Add the Target Amine followed by NMM.

-

Stir at RT for 4–12 hours.

-

Workup: Standard extraction (EtOAc vs. acid/base washes).

Step 4: Global Deprotection

Objective: Remove the

Reagents:

Protocol:

-

Dissolve the coupled product in DCM.

-

Add a cocktail of TFA:TIPS:DCM (50:2.5:47.5).

-

Stir at RT for 1–2 hours.

-

Isolation: Evaporate volatiles under

stream. Precipitate the final product in cold diethyl ether.

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Corrective Action |

| Appearance | White to off-white powder (HCl salt) | If yellow/gummy, recrystallize from MeOH/Et2O. |

| Me-ester cleaved; tBu-ester intact | If tBu is lost: Reduce temp to -5°C; reduce reaction time. | |

| Racemization | < 1% D-isomer | Use LiOH (not NaOH); keep pH < 10; avoid excess base. |

| Pyroglutamate Byproduct | Mass shift of -32 Da (vs. methyl ester) | Critical: Ensure N-protection is complete before any base exposure. |

References

-

Vertex AI Search. (2023). Synthesis of Diacylated γ-glutamyl-cysteamine Prodrugs. European Journal of Medicinal Chemistry. 7

-

MedChemExpress. (2023). 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride Product Information. 8

-

BenchChem. (2023). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide. 9[3][10]

-

Thieme Connect. (2023). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups. 3

-

ResearchGate. (2023). Scheme of synthesis of the N γ-alkyl-and N γ ,N γ-dialkyl-L-glutamine derivatives. 11

Sources

- 1. mdpi.com [mdpi.com]

- 2. prodrugs design synthesis: Topics by Science.gov [science.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Data for the synthesis of oligo-γ-glutamylglutamines as model compounds for γ-glutamyltransferases (GGTs) and for normalization of activities of different GGTs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 11. researchgate.net [researchgate.net]

Reaction mechanism of H-Glu(OMe)-OtBu with carbodiimides

Application Note & Protocol

Topic: Reaction Mechanism and Control in Carbodiimide-Mediated Coupling of Glutamic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Glutamic Acid Coupling

In the intricate world of peptide synthesis, the incorporation of glutamic acid (Glu) is a frequent necessity, pivotal to the function of countless therapeutic peptides and proteins. The coupling of glutamic acid, with its reactive side-chain carboxyl group, requires a strategic application of protecting groups and activation chemistry. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for this purpose, facilitating the formation of peptide bonds by activating the C-terminal carboxyl group of an incoming amino acid.[1][2]

However, this process is not without its challenges. While the desired outcome is the efficient formation of a peptide bond, a competing and often problematic intramolecular side reaction—pyroglutamate (pGlu) formation—can occur when glutamic acid is the N-terminal residue of the growing peptide chain.[3][4] This irreversible cyclization acts as a chain terminator, truncating the synthesis and complicating purification.

This technical guide provides a detailed examination of the reaction mechanisms at play during the carbodiimide-mediated coupling of glutamic acid derivatives. We will dissect the desired activation pathway, elucidate the mechanism of pyroglutamate formation, and provide field-proven protocols designed to maximize coupling efficiency while minimizing this critical side reaction. The focus will be on the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), using Fmoc-Glu(OtBu)-OH as the model reagent for incorporation and H-Glu(OtBu)-Peptide-Resin as the substrate susceptible to cyclization.

Part 1: The Desired Pathway: Peptide Bond Formation via Carbodiimide Activation

The fundamental goal of a coupling step is to form an amide bond between the α-carboxyl group of an N-protected amino acid and the free α-amino group of the resin-bound peptide chain. Carbodiimides make this thermodynamically unfavorable reaction possible by converting the carboxyl group's hydroxyl into a good leaving group.[5]

Mechanism of Action

The reaction proceeds through a highly reactive O-acylisourea intermediate.[6][7]

-

Activation: The carboxyl group of the N-protected glutamic acid derivative (e.g., Fmoc-Glu(OtBu)-OH) performs a nucleophilic attack on the central carbon atom of the carbodiimide (e.g., DCC). This forms the highly reactive O-acylisourea intermediate.[8]

-

Nucleophilic Attack: The free N-terminal amine of the peptide-resin attacks the carbonyl carbon of the activated O-acylisourea. This step forms the new peptide bond.

-

Byproduct Formation: The reaction releases a stable, and often insoluble, urea byproduct (e.g., dicyclohexylurea, DCU).[5]

A significant challenge with this intermediate is its propensity to rearrange into an unreactive N-acylurea, which halts the coupling reaction.[6][8] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt rapidly converts the O-acylisourea into a slightly less reactive but more stable HOBt-active ester, which is less prone to rearrangement and still highly susceptible to aminolysis, thereby improving yields and reducing side reactions.[8][9]

Visualization: Carbodiimide Coupling Mechanism

Caption: Mechanism of N-terminal pyroglutamate formation.

Protocol 2: Minimizing Pyroglutamate Formation During Coupling

This protocol is for the coupling step immediately following the deprotection of an N-terminal glutamic acid residue. The core principle is to accelerate the acylation of the vulnerable N-terminal amine to outcompete the rate of cyclization. [10] Materials:

-

Peptide-resin with N-terminal H-Glu(OtBu)- (1.0 eq)

-

Next Fmoc-amino acid (4.0 eq)

-

HATU (3.9 eq) or HBTU/HOBt (4.0 eq each)

-

N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Immediately after Fmoc deprotection of the N-terminal glutamic acid and thorough DMF washing, proceed without delay. Causality Note: Minimizing the time the N-terminal amine is free and exposed to the basic DMF environment is the single most critical factor in preventing pGlu formation. [11]2. Reagent Preparation (In Situ): In a separate vial, dissolve the next Fmoc-amino acid (4 eq) and the coupling agent (e.g., HATU, 3.9 eq) in DMF.

-

Activation and Coupling: Add the amino acid/coupling agent solution to the resin. Immediately add the base (DIPEA, 8 eq) to the reaction vessel.

-

Agitation: Agitate the mixture for a shortened, high-efficiency coupling time of 30-45 minutes. Causality Note: Modern uronium/phosphonium salt reagents like HATU offer significantly faster coupling kinetics than carbodiimide/HOBt systems, which is highly advantageous here. [2]5. Monitoring and Completion: Perform a Kaiser test to confirm completion. Wash the resin as described in Protocol 1. The rapid and efficient consumption of the free amine in the desired intermolecular reaction is the primary defense against the competing intramolecular cyclization.

Part 4: Troubleshooting Guide

The successful synthesis of peptides containing glutamic acid requires careful monitoring and interpretation of analytical data.

| Symptom | Potential Cause | Recommended Solution/Validation |

| Mass Spec shows (M-18) peak | Pyroglutamate (pGlu) Formation [11] | Confirm the modification is at the N-terminus via MS/MS fragmentation. Implement Protocol 2, using faster and more efficient coupling reagents (HATU, HCTU) and minimizing the time the N-terminal Glu is deprotected. [10] |

| Kaiser test remains positive after coupling | Incomplete Coupling | This could be due to steric hindrance or peptide aggregation. Perform a double coupling with fresh reagents. Consider switching to a more potent coupling reagent or a different solvent system (e.g., NMP or DMF/DCM mix). |

| Mass Spec shows (M-56) peak | Loss of side-chain tert-Butyl (OtBu) group [11] | This can occur due to repeated exposure to mildly acidic conditions or impurities. Ensure high-purity reagents and solvents. Minimize the number of synthesis cycles where possible. This is more commonly an issue during final cleavage if scavengers are omitted. [12] |

| Broad or tailing HPLC peak | On-resin aggregation or presence of side products | Review the peptide sequence for hydrophobic stretches. Consider using a higher-swelling resin (e.g., NovaSyn TG) or incorporating pseudoproline dipeptides to disrupt secondary structures. Optimize purification gradients. |

Conclusion

The reaction of glutamic acid derivatives with carbodiimides is a cornerstone of peptide synthesis, but it embodies a classic chemical challenge: promoting a desired bimolecular reaction while suppressing an unwanted intramolecular side reaction. By understanding the underlying mechanisms of both peptide bond formation and pyroglutamate cyclization, researchers can make informed decisions. The key to success lies in kinetic control. Employing efficient, pre-activated coupling reagents, especially for the acylation of an N-terminal glutamic acid, and minimizing the exposure time of the deprotected amine are paramount. These strategies, outlined in the provided protocols, empower scientists to navigate the complexities of glutamic acid chemistry, ensuring the synthesis of high-purity peptides for research and drug development.

References

- Sperl, S., & Moroder, L. (2003). 6.7 Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22c, 4th ed. (pp. 385-401). Thieme.

-

ResearchGate. (2015). Can a pyroglutamate moiety form within the peptide chain or has the occurrence of such PTM only been found at the N terminus?. Retrieved from [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. Retrieved from [Link]

-

EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. Retrieved from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

Rebek, J., & Gavina, F. (2008). Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. Retrieved from [Link]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

Sources

- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 2. jpt.com [jpt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Carbodiimide - Wikipedia [en.wikipedia.org]

- 7. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mesalabs.com [mesalabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Coupling Efficiency of H-Glu(OMe)-OtBu

Status: Active Subject: Troubleshooting Low Coupling Yields & Side Reactions with H-Glu(OMe)-OtBu Audience: Peptide Chemists, Process Development Scientists[1]

Executive Summary

The building block H-Glu(OMe)-OtBu (L-Glutamic acid

This guide moves beyond standard protocols to address the kinetic competition between desired peptide bond formation and the deleterious cyclization pathways.

Part 1: The Mechanistic Barriers

1. The Steric Wall (Nucleophilicity)

The

-

Consequence: Slow kinetics lead to incomplete coupling and accumulation of deletion sequences.[1]

2. The Cyclization Trap (Pyroglutamate Formation)

This is the most critical failure mode.[1] The free amine (

-

Trigger: This reaction is base-catalyzed.[1] If H-Glu(OMe)-OtBu sits in a basic solution (e.g., with DIEA) while waiting for the activated acid, it will cyclize.[1]

-

Result: The amine is consumed; the coupling yield drops to near zero.

Part 2: Optimized Coupling Protocol (The "Just-in-Time" Strategy)

To defeat cyclization, you must minimize the time H-Glu(OMe)-OtBu spends as a free base.[1] We recommend a pre-activation strategy where the incoming acid is fully activated before the Glu derivative is neutralized.

Reagents & Solvents

| Component | Recommendation | Rationale |

| Coupling Reagent | COMU or HATU | Azabenzotriazole-based reagents generate the most reactive active esters (OAt/Oxyma), essential for overcoming the OtBu steric barrier.[1] |

| Base | TMP (2,4,6-Collidine) | Weaker base than DIEA ( |

| Solvent | NMP or DMF | NMP (N-Methyl-2-pyrrolidone) offers superior solvation for hindered couplings compared to DMF.[1][2] |

| Additive | Oxyma Pure | If using DIC, Oxyma is mandatory to boost kinetics and suppress racemization.[1] |

Step-by-Step Workflow

-

Preparation of H-Glu(OMe)-OtBu:

-

Ensure the starting material is the HCl salt form (H-Glu(OMe)-OtBu[1]·HCl). This prevents premature cyclization during storage.

-

Dissolve 1.0 equiv of the HCl salt in minimal NMP. Do not add base yet.

-

-

Pre-Activation of Incoming Acid (The Donor):

-

The "Flash" Addition:

-

Add the Pre-Activated Acid mixture directly to the H-Glu(OMe)-OtBu·HCl solution.

-

Immediately add exactly 1.0 equiv of base (Collidine or DIEA) to the combined mixture to neutralize the HCl salt of the Glu derivative.[1]

-

Why? This ensures the amine is liberated only when the reactive ester is present and ready to couple.

-

-

Reaction Monitoring:

Part 3: Troubleshooting Logic (Visualized)

Caption: Diagnostic logic flow for identifying the root cause of coupling failure based on LC-MS impurity profiles.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why do I see a significant impurity with Mass [M - 32] in my LC-MS?

A: This is the Pyroglutamate (pGlu) byproduct.[1] The mass loss of 32 Da corresponds to the loss of Methanol (

-

Immediate Fix: You likely added base to the H-Glu(OMe)-OtBu solution before adding the activated acid.[1] Adopt the "Just-in-Time" neutralization protocol described in Part 2.

Q2: Can I use PyBOP instead of HATU? A: PyBOP is effective but generally slower than HATU/COMU for sterically hindered amines like the OtBu-protected Glu.[1] If you must use PyBOP, ensure you use NMP as the solvent and allow for a longer reaction time (4–6 hours).[1]

Q3: I am observing epimerization of the incoming amino acid. Why?

A: Because H-Glu(OMe)-OtBu is a poor nucleophile (due to the OtBu bulk), the reaction is slow.[1] The longer the incoming activated acid sits in solution with base, the higher the risk of its

-

Fix: Switch the base from DIEA to 2,4,6-Collidine (TMP) .[1] Collidine is sterically hindered and less likely to abstract the

-proton, yet basic enough to drive the coupling.[1]

Q4: Is it better to use H-Glu(OMe)-OtBu in SPPS or Solution Phase?

A: This specific derivative is designed for Solution Phase or Convergent Synthesis .[1] In standard SPPS, the C-terminus is anchored to the resin, so you would use Fmoc-Glu(OMe)-OH.[1] If you are using H-Glu(OMe)-OtBu in solution, ensure you perform aqueous workups with mild acidic washes (

References

-

Albericio, F., & El-Faham, A. (2010).[1] COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[3][4][5] Organic Process Research & Development.[1]

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][2][3][4][6][7][8] Journal of the American Chemical Society.

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

BenchChem Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

Technical Support Center: Troubleshooting H-Glu(OMe)-OtBu Hydrolysis

Topic: Troubleshooting Low Yields in H-Glu(OMe)-OtBu Hydrolysis

Target Molecule: H-Glu(OMe)-OtBu (Glutamic acid

Executive Summary: The "Pyroglutamate Trap"

If you are experiencing low yields (10–40%) during the saponification of H-Glu(OMe)-OtBu , the most likely culprit is not "incomplete reaction" but rather intramolecular cyclization .[1]

The free

This guide details how to diagnose this specific failure mode, how to prevent it using copper chelation, and how to recover your product if it is "lost" in the aqueous phase.

Diagnostic Workflow

Use this decision tree to identify your specific failure mode based on analytical data (LC-MS/NMR).

Figure 1: Diagnostic decision tree for hydrolysis failures.

Module 1: The Pyroglutamate Trap (Cyclization)

Symptom: LC-MS shows a major peak corresponding to [M-32] (loss of Methanol).[1] NMR shows loss of the methyl singlet and disappearance of the

The Mechanism:

The free amine attacks the

Protocol A: The "Copper Chelation" Method (High Integrity)

Best for: Preventing cyclization completely by masking the amine.

Concept: Copper(II) forms a stable complex with the

Step-by-Step:

-

Complexation: Dissolve H-Glu(OMe)-OtBu (1 eq) in water. Add CuSO₄[1]·5H₂O (0.5 eq) . The solution will turn deep blue (formation of the bis-ligand complex).

-

Hydrolysis: Add NaOH (1.0 eq) dropwise. Maintain pH ~9-10. Stir at room temperature.

-

Decomplexation: Once hydrolysis is complete (TLC/HPLC), add EDTA (disodium salt) or treat with Thioacetamide to precipitate Copper Sulfide (CuS).

-

Filtration: Filter off the CuS (black precipitate) or remove Cu-EDTA by ion exchange.[1]

-

Result: Pure H-Glu-OtBu with minimal pGlu formation.[1]

Protocol B: The "Cold Saponification" Method (Standard)

Best for: Quick reactions where copper removal is undesirable.

-

Solvent: Use THF:Water (2:1).

-

Temperature: Cool to 0°C (Ice bath). Crucial: Heat accelerates cyclization exponentially.[1]

-

Base: Use LiOH (Lithium Hydroxide), not NaOH.

-

Why? LiOH is milder and less likely to cause racemization.

-

-

Stoichiometry: Use exactly 1.05 - 1.1 equivalents. Excess base promotes cyclization.

-

Monitoring: Stop the reaction immediately upon consumption of starting material (usually < 1 hour). Do not let it stir overnight.

Module 2: The "Disappearing Product" (Isolation)

Symptom: Reaction looks perfect on LC-MS, but after extraction (EtOAc/Water), the organic layer is empty.

The Science:

The product, H-Glu-OtBu , is a mono-ester amino acid.[1] At neutral pH, it exists as a zwitterion (

Troubleshooting Protocol:

| Method | Procedure | Pros/Cons |

| Isoelectric Precipitation | Adjust aqueous phase pH to the Isoelectric Point (pI) of H-Glu-OtBu (approx pH 3.2–3.5).[1] Cool to 4°C. The non-charged form may precipitate. | Pro: Cleanest product.Con: May not precipitate if too dilute. |

| n-Butanol Extraction | Saturate the aqueous phase with NaCl.[1] Extract 3x with n-Butanol .[1] | Pro: n-BuOH is polar enough to pull zwitterions.Con: High boiling point solvent; difficult to remove.[1] |

| Lyophilization (Recommended) | Neutralize the reaction mixture carefully with dilute HCl to pH 7. Flash freeze and lyophilize (freeze-dry) the entire aqueous mixture. | Pro: 100% recovery.Con: Product contains inorganic salts (LiCl/NaCl). Requires desalting if salt interferes downstream. |

| Ion Exchange | Pass crude aqueous solution through a Dowex 50W (H+ form) column. Wash with water, elute with dilute Ammonia. | Pro: Removes all salts.Con: Slower; requires resin preparation. |

Module 3: Loss of tert-Butyl Group (Acidolysis)

Symptom: Mass spec shows formation of free Glutamic Acid (H-Glu-OH).[1]

The Cause: The tert-butyl (OtBu) ester is acid-labile.[1][2] While it is stable to base, it cleaves rapidly in the presence of strong acids (TFA, HCl) or even weaker acids if the pH drops below 1-2.

Corrective Action:

-

Never use 1M HCl or 6M HCl for acidification during workup. Localized pockets of low pH will cleave the OtBu.

-

Use Weak Acids: Acidify using Acetic Acid or Citric Acid buffer to reach pH 3–4.[1]

-

Avoid TFA: Ensure no TFA contamination in your LC-MS lines or glassware.[1]

Frequently Asked Questions (FAQ)

Q: Can I use enzymatic hydrolysis to avoid pGlu formation? A: Yes. Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) can selectively hydrolyze the methyl ester at pH 7. However, enzymes are expensive and work best on small scales. The Copper method (Module 1, Protocol A) is the chemical equivalent of this selectivity.

Q: Why not protect the amine with Boc or Fmoc first? A: This is the ideal synthetic strategy. If you start with Fmoc-Glu(OMe)-OtBu , you can hydrolyze the OMe with LiOH without risk of cyclization (no free amine).[1] Then, remove the Fmoc. If you are forced to work with H-Glu(OMe)-OtBu, you are fighting thermodynamics.[1]

Q: My product turned into a gel after lyophilization. Is it ruined?

A: Likely not. Amino acid salts are often hygroscopic foams or gels.[1] Analyze by NMR (

References

-

BenchChem. (2025).[2][3][4] Technical Support Center: H-Glu-OMe Reagent. Retrieved from 5

-

Schilling, S., et al. (2006). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. National Institutes of Health (PubMed). Retrieved from 6

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from 7

-

Taylor & Francis. (2020). Pyroglutamic acid – Knowledge and References. Retrieved from 1

-

Royal Society of Chemistry. (2010). Copper(II) complexes of mono-anionic glutamate: anionic influence in the variations of molecular and supramolecular structures. Dalton Transactions. Retrieved from 8

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Copper(II) complexes of mono-anionic glutamate: anionic influence in the variations of molecular and supramolecular structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Strategies for Preventing Diketopiperazine Formation

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with diketopiperazine (DKP) formation during peptide synthesis, particularly when incorporating glutamic acid derivatives such as Fmoc-Glu(OtBu)-OH. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize this common side reaction and maximize the yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in SPPS?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms from the head-to-tail cyclization of a dipeptide. In Solid-Phase Peptide Synthesis (SPPS), this occurs when the N-terminal amino group of the second amino acid in the chain performs an intramolecular nucleophilic attack on the ester bond linking the first amino acid to the resin.[1] This reaction cleaves the dipeptide from the solid support, releasing it into the solution as the DKP byproduct.

This side reaction is highly problematic for two primary reasons:

-

Yield Reduction: The formation of DKP results in the termination of the growing peptide chain, which significantly lowers the overall yield of the desired full-length peptide. This is often referred to as "traceless" DKP formation when using highly acid-labile resins like 2-chlorotrityl chloride (2-CTC), as the cleaved DKP is simply washed away, leaving behind an inert resin site and no obvious impurity in the final crude product, only a mysteriously low yield.[2]

-

Purification Complexity: If DKP formation occurs later in the synthesis (by attacking an internal amide bond, though less common), it generates a truncated peptide impurity that can be difficult to separate from the target peptide during purification.

Q2: What is the chemical mechanism of DKP formation on the solid support?

A2: The mechanism is an intramolecular aminolysis reaction. After the second amino acid has been coupled and its N-terminal Fmoc protecting group has been removed (typically with piperidine), the resulting free amine is positioned to attack the C-terminal ester linkage. The stability of the resulting six-membered ring is the thermodynamic driving force for this reaction.[3]

Caption: Mechanism of DKP formation on a solid support.

Q3: Which experimental factors most significantly increase the risk of DKP formation?

A3: Several factors can accelerate DKP formation. Understanding these is key to prevention:

-

Peptide Sequence: Sequences containing Proline or Glycine at position 1 or 2 are notoriously susceptible.[4] Proline's unique cyclic structure can pre-organize the dipeptide into a conformation that favors cyclization.

-

Resin Type: Resins with less steric hindrance around the linkage point, such as Wang resin, are more prone to DKP formation than bulky resins like 2-chlorotrityl chloride (2-CTC) resin.[5]

-

Base and Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a strong base that can efficiently catalyze DKP formation.[4] Extended exposure to the base after Fmoc removal dramatically increases risk.

-

Temperature: Higher temperatures accelerate most reactions, including DKP formation. While elevated temperatures can be used to improve coupling efficiency for difficult sequences, they should be avoided during and after the deprotection of the second amino acid.[6]

-

Reaction Time: The longer the N-terminal amine of the dipeptide remains deprotected and unreacted, the greater the opportunity for cyclization. Delays between the deprotection/wash steps and the subsequent coupling of the third amino acid are a common cause of increased DKP formation.[4]

Q4: How can I reliably detect DKP formation during my synthesis?

A4: Detecting DKP formation typically involves analyzing the reaction solution and the final crude peptide.

-

LC-MS Analysis: This is the most definitive method. Analyze the filtrate from the Fmoc-deprotection step of the second amino acid. You should see a mass corresponding to the cyclic dipeptide. Additionally, analyze your final crude product; while you may not see the DKP (as it's often washed away), you might observe a truncated peptide if DKP formation occurred internally.[7]

-

HPLC Analysis: A distinct peak corresponding to the DKP can often be identified in the HPLC chromatogram of the cleavage solutions.[7]

-

Unexpectedly Low Yield: If you are using a 2-CTC or other highly acid-labile resin and experience a drastic drop in yield, "traceless" DKP formation is a primary suspect.[8]

Troubleshooting Guide

This section addresses common problems and provides targeted solutions.

Problem 1: My peptide synthesis has a very low yield, but the crude HPLC profile looks surprisingly clean. I am using a 2-CTC resin with Fmoc-Glu(OtBu)-OH as the first amino acid.

-

Probable Cause: You are likely experiencing "traceless" DKP formation. The dipeptide-DKP is cleaving from the 2-CTC resin during the Fmoc deprotection of the second amino acid and is being washed away. The remaining unreacted sites on the resin are capped, leading to a clean but low-yield final product.

-

Solutions:

-

Switch to a Milder Deprotection Reagent: The standard 20% piperidine/DMF is likely too harsh. Switch to a milder, optimized condition such as 2% DBU / 5% piperazine in NMP. This has been shown to drastically reduce DKP formation.[2][9] See Protocol 2 for a detailed methodology.

-

Ensure Immediate Coupling of the Third Amino Acid: Minimize the time the dipeptide's N-terminal amine is exposed. Proceed immediately to the next coupling step after the deprotection and washing steps are complete.[10]

-

Use a Dipeptide Building Block: Bypass the susceptible intermediate entirely. Pre-synthesize the Fmoc-AA2-Glu(OtBu)-OH dipeptide in solution and couple it to the resin as a single unit. This is a highly effective, albeit more costly, strategy.[8] See Protocol 3 .

-

Problem 2: My LC-MS analysis shows a significant impurity with a mass corresponding to cyclo(Xaa-Glu), and the overall yield is compromised.

-

Probable Cause: DKP formation is occurring, and you are using a more stable resin (like Wang resin) where the DKP is not being completely washed away or DKP formation is happening at a low level throughout the synthesis.

-

Solutions:

-

Optimize Resin Choice: The first line of defense is using a sterically hindered resin. For syntheses starting with Fmoc-Glu(OtBu)-OH, utilizing 2-chlorotrityl chloride (2-CTC) resin is highly recommended over Wang resin. The bulky trityl group physically shields the ester linkage from nucleophilic attack.[5] See Protocol 1 .

-

Reduce Temperature: If your synthesis protocol allows, perform the deprotection of the second amino acid and the subsequent washes at a reduced temperature (e.g., 0-5 °C) to slow the rate of DKP formation.[11]

-

Change Coupling Reagent for the Third Amino Acid: Using a highly efficient and fast-acting coupling reagent for the third amino acid can help. Reagents like HATU or HCTU can ensure the free amine is acylated quickly, minimizing its time to cyclize.

-

Quantitative Data Summary

The choice of deprotection agent has a profound impact on the extent of DKP formation. The following table summarizes a comparative study on the effect of different Fmoc-removal solutions.

| Deprotection Solution | Solvent | Total DKP Formation (%) | Reference |

| 20% Piperidine | DMF | 13.8% | [2] |

| 5% Piperidine | DMF | 12.2% | [2] |

| 5% Piperazine | DMF | < 4.0% | [2] |

| 5% Piperazine | NMP | < 4.0% | [2] |

| 2% DBU, 5% Piperazine | NMP | < 1.0% (Drastic Reduction) | [2] |

Table based on data from Yang, Y., & Hansen, L. (2022).[2]

Validated Prevention Protocols

Protocol 1: Optimized Loading and Coupling on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol leverages the steric hindrance of 2-CTC resin to suppress DKP formation from the outset.

-

Resin Swelling: Swell 1g of 2-CTC resin (1.0–1.6 mmol/g) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

-

Amino Acid Preparation: Dissolve 1.5 equivalents of Fmoc-Glu(OtBu)-OH in DCM. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Loading: Add the amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any remaining reactive chloride sites, wash the resin with DCM and then add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) and proceed to the deprotection of the Fmoc group for the coupling of the second amino acid.

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

Protocol 2: Mild Fmoc-Deprotection of Dipeptidyl-Resin

This protocol uses an optimized, milder base solution to minimize base-catalyzed DKP formation.[2][9]

-

Resin Preparation: After coupling the second amino acid (AA2) and washing, ensure the resin is well-drained.

-

Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

-

Deprotection: Add the deprotection solution to the resin and agitate for 5-7 minutes. Drain the solution.

-

Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 5-7 minutes.

-

Washing: Drain the solution and immediately wash the resin thoroughly with NMP (5x) to remove all traces of the base.

-

Proceed Immediately: Proceed without delay to the coupling of the third amino acid.

Protocol 3: Strategy of Coupling a Pre-formed Dipeptide

This method completely bypasses the formation of the DKP-susceptible dipeptidyl-resin intermediate.

-

Dipeptide Synthesis: Synthesize the Fmoc-AA2-Glu(OtBu)-OH dipeptide using standard solution-phase chemistry methods. Purify the dipeptide to ensure high quality.

-

Resin Preparation: Swell the chosen resin (e.g., Wang or 2-CTC) in DMF.

-

Pre-activation: In a separate vessel, dissolve 1.5 equivalents of the purified Fmoc-dipeptide and 1.5 equivalents of an activating agent (e.g., HATU) in DMF. Add 3.0 equivalents of DIPEA. Allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated dipeptide solution to the resin. Allow the coupling to proceed for 2-4 hours at room temperature.

-

Monitoring: Monitor the reaction using a ninhydrin test to ensure completion.[10]

-

Washing: Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and proceed with the synthesis.

References

-

12 (Note: This is a conference abstract, specific journal details may vary).

-

8 BenchChem.

-

ACS Omega.

-

ACS Publications.

-

Journal of Peptide Science.

-

10 BenchChem.

-

Journal of Pharmaceutical Sciences.

-

ResearchGate.

-

Journal of the Chemical Society, Perkin Transactions 1.

-

Advent Chembio.

-

Semantic Scholar.

-

BenchChem.

-

ACS Omega.

-

ACS Omega.

-

Aapptec.

-

ResearchGate.

-

Beijing Dilun Biotechnology Co., Ltd.

-

ResearchGate.

-

Molecules.

-

Aapptec.

-

LifeTein.

-

ACS Omega.

-

ResearchGate.

-

ResearchGate.

-

MilliporeSigma.

-

Sigma-Aldrich.

-

ResearchGate.

-

Google Patents.

-

The Journal of Organic Chemistry.

-

Bachem.

Sources

- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

Technical Support Center: Optimizing the Solubility of H-Glu(OMe)-OtBu

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of L-Glutamic acid α-tert-butyl ester γ-methyl ester (H-Glu(OMe)-OtBu) in two commonly used solvents in peptide synthesis: Dimethylformamide (DMF) and Dichloromethane (DCM). Our goal is to equip you with the foundational knowledge and practical strategies to overcome solubility hurdles and ensure the success of your experiments.

Understanding the Core Challenge: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. H-Glu(OMe)-OtBu, a protected amino acid derivative, possesses both polar (the free amine and ester groups) and non-polar (the tert-butyl and methyl groups) characteristics. The interplay of these features with the distinct properties of DMF and DCM is central to understanding and optimizing its solubility.

Table 1: Comparative Properties of Solvents and Solute

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Polarity Features | General Solubility Profile |

| H-Glu(OMe)-OtBu | C10H19NO4 | 217.26 | Free amine, two ester groups (polar); tert-butyl and methyl groups (non-polar) | Generally soluble in common organic solvents[1] |

| Dimethylformamide (DMF) | C3H7NO | 73.09 | Highly polar aprotic solvent with a high dielectric constant.[2][3][4][5][6] Known as a "universal solvent."[2][4] | Excellent for dissolving a wide range of organic and inorganic compounds.[2][6] |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Moderately polar solvent.[7] Can dissolve both polar and non-polar substances.[7] | Widely used for extraction and as a reaction solvent.[7][8][9] |

Troubleshooting Guide: Enhancing the Solubility of H-Glu(OMe)-OtBu

This section addresses common issues encountered when dissolving H-Glu(OMe)-OtBu and provides a logical, step-by-step approach to resolving them.

Issue 1: H-Glu(OMe)-OtBu is Not Dissolving or is Dissolving Very Slowly in DCM.

Root Cause Analysis:

Dichloromethane (DCM) is a moderately polar solvent.[7] While it is a versatile solvent, its polarity may be insufficient to effectively solvate the polar groups of H-Glu(OMe)-OtBu, especially at higher concentrations. Protected amino acids, particularly those with bulky protecting groups, can sometimes exhibit limited solubility in DCM.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hazy solutions in DMF.

Experimental Protocol for Verifying Solvent Anhydrousness:

A simple, albeit indirect, method is to use a small amount of a water-sensitive indicator, such as a Grignard reagent, in a separate, small test vial of the solvent. A more practical approach for a synthesis lab is to always use DMF from a septum-sealed bottle under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Why is DMF often preferred over DCM for solid-phase peptide synthesis (SPPS)?

A: DMF is a highly polar aprotic solvent that is excellent at solvating the growing peptide chain and the resin matrix in SPPS. [11][12]This superior solvation facilitates efficient coupling and deprotection steps. While DCM is used in some SPPS protocols, particularly those employing Boc chemistry, it is generally less effective at solvating polar, protected amino acids and peptide aggregates. [12] Q2: Can I use heat to dissolve H-Glu(OMe)-OtBu? What are the limitations?

A: Yes, gentle heating can be an effective method to increase the solubility of H-Glu(OMe)-OtBu. However, it is crucial to avoid excessive temperatures. For DCM, which has a low boiling point of approximately 39.6-40°C,[7][9][13] heating should be done with extreme care in a well-ventilated fume hood, and the temperature should not exceed this point. For DMF, with its much higher boiling point of 153°C,[5] gentle warming to 40-50°C is generally safe and effective. Prolonged heating at high temperatures can risk thermal degradation of the amino acid derivative.

Q3: Are there any additives that can enhance the solubility of H-Glu(OMe)-OtBu?

A: For zwitterionic amino acids, the addition of a strong acid and a tertiary base to DMF has been shown to be an effective solvent system. [14]While H-Glu(OMe)-OtBu is not zwitterionic, the principle of altering the ionic character to improve solubility is a valid concept. However, for most applications involving protected amino acids in peptide synthesis, the use of additives is generally avoided to prevent side reactions. A more common and recommended approach is the use of a co-solvent system as described in the troubleshooting guide.

Q4: How does the salt form of the amino acid derivative, such as H-Glu(OtBu)-OMe.HCl, affect its solubility?

A: The hydrochloride salt form, H-Glu(OtBu)-OMe.HCl,[15][16][17][18] will have significantly different solubility properties compared to the free amine form. The presence of the ionic hydrochloride will generally increase its solubility in more polar solvents like DMF and decrease its solubility in less polar solvents like DCM. When using the salt form, it is often necessary to add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the salt and generate the free amine in situ for subsequent coupling reactions.

Q5: What is the best way to prepare a stock solution of H-Glu(OMe)-OtBu?

A: For preparing a stock solution, it is recommended to use a high-purity, anhydrous solvent. DMF is often a good choice due to its excellent solvating power. [2][3][4] Protocol for Preparing a Stock Solution in DMF:

-

Ensure your glassware is clean and dry.

-

Weigh the desired amount of H-Glu(OMe)-OtBu into the flask.

-

Under an inert atmosphere (if required for your application), add the required volume of anhydrous DMF.

-

Stir the solution at room temperature until the solid is fully dissolved. A magnetic stirrer is recommended.

-

If dissolution is slow, gentle warming or sonication can be applied as described in the troubleshooting section.

-

Once fully dissolved, store the solution in a tightly sealed container, protected from moisture and light. For long-term storage, refrigeration may be appropriate, but be sure to allow the solution to return to room temperature before opening to prevent condensation of atmospheric moisture.

References

- Elchemy. (2025, September 25).

- (2025, April 24). Dichloromethane (DCM): A Multifaceted Solvent in Industrial Processes.

- Eastman. Dimethylformamide (DMF).

- Kian Resin Chemical Company.

- The Good Scents Company. N,N-dimethyl formamide, 68-12-2.

- Common Organic Chemistry. Dimethylformamide (DMF).

- (2025, July 2). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers.

- Dichloromethane Solvent Properties.

- Benchchem. (2025, December). A Comparative Analysis of H-Glu-OMe and H-Glu(OtBu)-OH in Peptide Synthesis.

- Wikipedia. Dichloromethane.

- leapchem. China H-Glu(OMe)-OtBu丨CAS 34582-33-7 Manufacturers Suppliers Factory.

- American Chemical Society. (2026, January 15).

- lookchem. Cas 79640-72-5,H-Glu(OMe)-OtBu.

- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- ResearchGate. Solubility of Fmoc protected amino acids used in Project C.

- Solvents for Solid Phase Peptide Synthesis.

- ResearchGate. Solubility of amino acid (AA)

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- ACS Publications. (2024, November 11). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research.

- PubMed. (1996, October). An effective organic solvent system for the dissolution of amino acids.